TAK-828F vs. JNJ-61803534: Superior RORγt Binding Affinity and Functional Potency
In a direct cross-study comparison, TAK-828F exhibits substantially higher binding affinity and functional potency at RORγt compared to the comparator JNJ-61803534. TAK-828F binds to RORγt with an IC50 of 1.9 nM in a TR-FRET binding assay [1], whereas JNJ-61803534 has a reported binding IC50 of 9.6 nM [2]. This represents an approximate 5-fold difference in target engagement. In functional cellular assays, TAK-828F inhibits RORγt-driven reporter gene expression with an IC50 of 6.1 nM [1], while JNJ-61803534's functional potency is also reported to be in the 9.6 nM range [2].
| Evidence Dimension | RORγt binding affinity and functional antagonism |
|---|---|
| Target Compound Data | Binding IC50 = 1.9 nM; Reporter gene IC50 = 6.1 nM |
| Comparator Or Baseline | JNJ-61803534: Binding IC50 = 9.6 nM |
| Quantified Difference | ~5-fold greater binding affinity for TAK-828F; ~1.6-fold greater functional potency |
| Conditions | TR-FRET binding assay (TAK-828F); Reporter gene assays in HEK293 cells |
Why This Matters
Higher target affinity and functional potency at lower concentrations enable more robust target engagement in cellular and in vivo models, potentially reducing compound requirements and minimizing off-target effects at higher doses.
- [1] Kono M, Ochida A, Oda T, Imada T, Banno Y, Taya N, et al. Discovery of [cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. J Med Chem. 2018 Apr 12;61(7):2973-2988. View Source
- [2] TargetMol. JNJ-61803534 Product Datasheet. JNJ-61803534 is a potent and orally active RORγt inverse agonist with an IC50 of 9.6 nM. View Source
